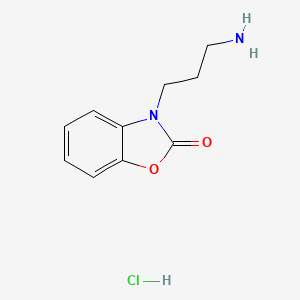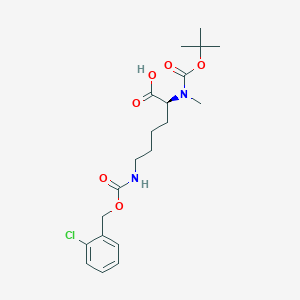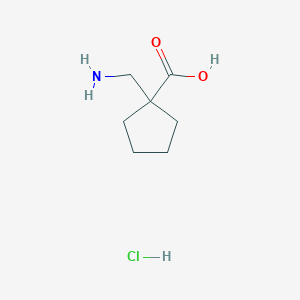
3-(3-Amino-propyl)-3H-benzooxazol-2-one hydrochloride
Vue d'ensemble
Description
3-Amino-1-propanethiol hydrochloride (APT) is an aminoalkylthiol that forms a self-assembled monolayer (SAM) of amine terminated alkanethiol .
Synthesis Analysis
3-Aminopropyltriethoxysilane (APTES) is one of the most important silicon compounds in chemistry for the synthesis of materials. It has extensively been used as a silanization agent for the chemical modification of metal oxide nanoparticle (MONP) surfaces .
Molecular Structure Analysis
N-(3-Aminopropyl)methacrylamide hydrochloride (APMA) is an aminoalkyl methacrylamide which can be synthesized by adding 1,3-diaminopropane to 1,3-diaminopropane dihydrogen chloride solution and further mixing the solution with methacrylic anhydride and hydroquinone .
Chemical Reactions Analysis
APTES is frequently used in the process of silanization, the functionalization of surfaces with alkoxysilane molecules. It can also be used for covalent attaching of organic films to metal oxides such as silica and titania .
Physical And Chemical Properties Analysis
APTES is an aminosilane frequently used in the process of silanization, the functionalization of surfaces with alkoxysilane molecules. It can also be used for covalent attaching of organic films to metal oxides such as silica and titania .
Applications De Recherche Scientifique
Dopamine Receptor Agonists
Research has highlighted the significance of compounds like pramipexole, an amino-benzathiazole, which shows high affinity for dopamine D2-like receptors, particularly at dopamine D3 receptors. This property underlines its effectiveness in treating Parkinson's disease and distinguishes it from other ergot dopamine receptor agonists by its receptor selectivity and efficacy in stimulating dopamine receptors (Piercey et al., 1996).
Biomonitoring of Aromatic Amines
Another study focuses on the biomonitoring of heterocyclic aromatic amines, such as MeIQx, in human urine. This research is crucial for understanding human exposure to these compounds, which are present in cooked meat. The study developed a method for analyzing the N2-glucuronide conjugate of 2-hydroxyamino-3,8-dimethylimidazo[4,5-f]quinoxaline, providing insights into the metabolism of these compounds in vivo (Stillwell et al., 1999).
AMPA Receptors and Neurological Diseases
The development of novel PET ligands like [11C]HMS011, targeting AMPA receptors, is another area of interest. These receptors are crucial for fast glutamatergic excitatory signaling in the brain and are implicated in various neuropsychiatric diseases. The study conducted a human PET study to evaluate the safety and kinetics of [11C]HMS011, providing valuable data for future research on AMPA receptor involvement in diseases (Takahata et al., 2017).
Cognitive Deficits in Alzheimer Disease
Research into the efficacy and safety of LY451395, a positive modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid, in patients with Alzheimer disease has been conducted. This study aimed to investigate its potential in treating cognitive deficits associated with Alzheimer disease but found no significant improvement in cognitive scales compared to placebo (Chappell et al., 2007).
Decongestant Activity of Xylometazoline
A study on xylometazoline hydrochloride, an imidazoline derivative, investigated its decongestant activity in a new formulation. This research is relevant for understanding how modifications in drug formulations can enhance efficacy and reduce side effects, providing insights into the development of better therapeutic agents (Castellano & Mautone, 2002).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-(3-aminopropyl)-1,3-benzoxazol-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2.ClH/c11-6-3-7-12-8-4-1-2-5-9(8)14-10(12)13;/h1-2,4-5H,3,6-7,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCZAETKJWKHRCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)O2)CCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Amino-propyl)-3H-benzooxazol-2-one hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![[3-(2-Phenylethoxy)phenyl]boronic acid](/img/structure/B1521694.png)




